
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is still being studied. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been suggested that this compound works by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has minimal toxicity and does not have any significant effects on normal cells. However, this compound has been shown to have significant effects on cancer cells and can inhibit their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, this compound has minimal toxicity and does not have any significant effects on normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Future Directions
There are several potential future directions for the study of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is to study the efficacy of this compound in vivo and understand its potential applications in the treatment of cancer and other diseases. Additionally, further research can be conducted to understand the mechanism of action of this compound and identify other potential targets for its use. Finally, efforts can be made to improve the solubility of this compound in water, which can make it easier to administer in lab experiments.
Conclusion:
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has significant potential in various fields of scientific research. This compound has been studied extensively for its potential applications in the treatment of cancer, neurodegenerative diseases, and bacterial infections. While the mechanism of action of this compound is still being studied, it has been shown to selectively target cancer cells and inhibit their growth and proliferation. With further research, this compound has the potential to be a valuable tool in the fight against cancer and other diseases.
Synthesis Methods
The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of o-toluidine and 2-bromoacetophenone in the presence of a base. This reaction results in the formation of 2-bromo-N-(o-tolyl)acetamide. The second step involves the reaction of 2-bromo-N-(o-tolyl)acetamide with 2-hydroxy-6-methylquinoline in the presence of a base to form 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide.
Scientific Research Applications
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases and bacterial infections.
properties
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-11-12-22-18(13-16)14-19(24(29)27-22)15-28(23-10-6-3-7-17(23)2)25(30)20-8-4-5-9-21(20)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSHKRSRYCOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




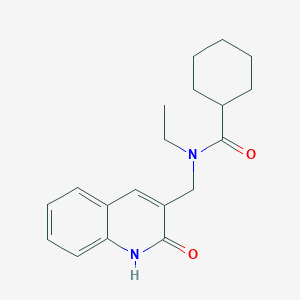
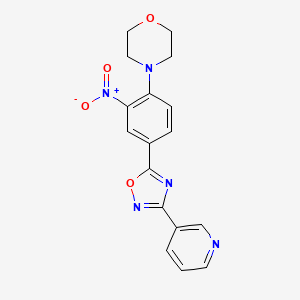
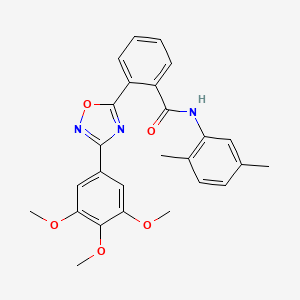
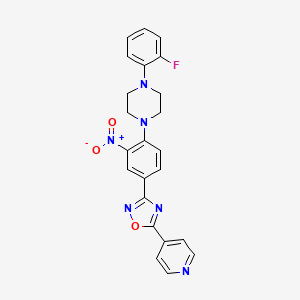
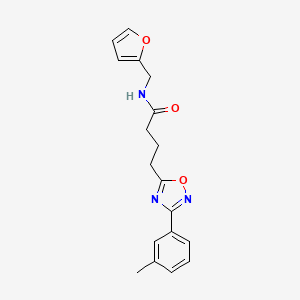


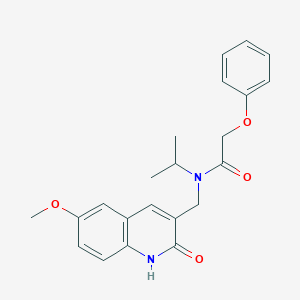
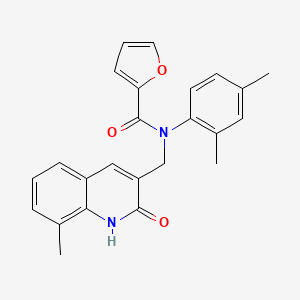
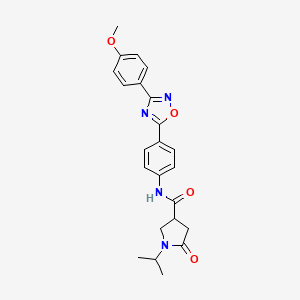
![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)